Calcium peroxide

描述

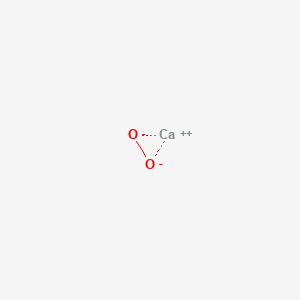

Calcium peroxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is primarily used as an oxidizing agent and has various applications in agriculture, environmental restoration, and the food industry .

准备方法

Synthetic Routes and Reaction Conditions: Calcium peroxide can be synthesized by reacting calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] The octahydrate form of this compound precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide. Upon heating, it dehydrates to form the anhydrous compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium chloride solution with hydrogen peroxide under controlled conditions. The mixture is then precipitated and vacuum dried to obtain this compound powder .

化学反应分析

Decomposition Reactions

Calcium peroxide exhibits stability in solid form but decomposes under heat, moisture, or acidic conditions.

a. Hydrolysis in Water

In aqueous environments, CaO₂ hydrolyzes to release oxygen :

Under acidic conditions, hydrogen peroxide forms instead :

b. Thermal Decomposition

At temperatures above 200°C, CaO₂ decomposes exothermically :

Equilibrium studies show decomposition initiates at 106–111°C under 1,000–1,525 psi pressure :

| Pressure (psi) | Decomposition Temperature (°C) |

|---|---|

| 1,000 | 106 ± 20 |

| 1,525 | 111 ± 20 |

Acid-Base Reactions

Acid treatment liberates hydrogen peroxide or oxygen, depending on conditions:

a. Reaction with Sulfuric Acid

This method isolates hydrogen peroxide with minimal chloride contamination .

b. pH-Dependent Reactivity

Electrochemical studies demonstrate that acidic conditions (pH < 7) enhance H₂O₂ release rates by 3–5× compared to neutral or alkaline environments .

Environmental Remediation Reactions

CaO₂ is widely used for oxygen release and contaminant oxidation in groundwater and soil:

a. Oxygen Release Kinetics

Column studies show prolonged oxygen release in permeable treatment walls :

| CaO₂ Concentration (%) | Peak Dissolved Oxygen (mg/L) | Duration (Pore Volumes) |

|---|---|---|

| 0.1 | 5.9 | 9 |

| 0.5 | 7.4 | 8.7 |

| 1.0 | 10.7 | 28 |

b. Oxidative Degradation of Contaminants

Hydroxyl radicals (·OH) generated from CaO₂ breakdown degrade organic pollutants (e.g., chlorinated hydrocarbons, phenols) .

Electrochemical Modulation of Reactivity

Electrolysis enhances CaO₂ dissolution and H₂O₂ yield by altering local pH :

| Current (mA) | H₂O₂ Generation Rate (×10⁻⁴ M/h) |

|---|---|

| 10 | -6.5 |

| 50 | 15.78 |

| 80 | 31.08 |

| 100 | 34.56 |

An acidic anode compartment accelerates CaO₂ dissolution, while a basic cathode suppresses it .

Complex Formation with Alkali Metals

This compound reacts with potassium ions to form heterometallic Ca/K peroxides, as demonstrated in model systems mimicking photosynthetic oxygen evolution :

Reaction energies computed via quantum chemical methods confirm potassium stabilizes peroxide intermediates .

科学研究应用

Antitumor and Antibacterial Properties

Calcium peroxide has gained attention in the medical field due to its potent antitumor and antibacterial properties. When reacted with water, it releases oxygen and hydrogen peroxide, which can induce cell death in cancer cells and bacteria. Recent studies have highlighted its effectiveness in:

- Cancer Treatment : this compound nanoparticles have shown promise in enhancing oxygen-dependent therapies for tumors by generating reactive oxygen species that can selectively target cancer cells .

- Antimicrobial Therapy : The compound has been investigated for its ability to disrupt bacterial biofilms, particularly when combined with antibiotics. For instance, a study demonstrated that this compound nanoparticles enhanced the efficacy of tobramycin against Pseudomonas aeruginosa biofilms, increasing bacterial death significantly compared to antibiotic treatment alone .

| Application | Mechanism of Action | Reference |

|---|---|---|

| Cancer Therapy | Releases reactive oxygen species to induce cell death | |

| Antimicrobial Therapy | Enhances antibiotic efficacy by disrupting biofilms |

Water Treatment

This compound is utilized in environmental remediation, particularly in controlling cyanobacterial blooms in water bodies. Research indicates that it effectively inhibits cyanobacterial growth by causing programmed cell death and damaging cellular structures. The removal rate of chlorophyll-a was reported to be over 31% when treated with this compound .

Soil Remediation

In soil remediation, this compound serves as an oxygen-releasing agent that enhances aerobic conditions, promoting the degradation of contaminants. Its application has been shown to improve soil aeration and nutrient availability, thereby supporting healthier plant growth .

| Application | Mechanism of Action | Reference |

|---|---|---|

| Water Treatment | Inhibits cyanobacterial growth and induces cell death | |

| Soil Remediation | Enhances aerobic conditions for contaminant degradation |

Agricultural Applications

This compound is widely used in agriculture as a seed disinfectant and dough conditioner. Its oxygen-releasing properties are beneficial for:

- Seed Germination : Treating seeds with this compound can enhance germination rates by providing necessary oxygen during the early stages of growth.

- Dough Conditioning : In baking, it acts as a bleaching agent and improves dough texture by strengthening gluten structures, leading to better moisture retention and yield .

| Application | Benefits | Reference |

|---|---|---|

| Seed Treatment | Improves germination rates through enhanced oxygen supply | |

| Baking Industry | Acts as a bleaching agent and dough conditioner |

Industrial Applications

This compound is employed in various industrial processes due to its oxidizing properties. Key applications include:

- Bleaching Agent : Used in the paper and pulp industry for its effective bleaching capabilities.

- Disinfectant : Utilized in food processing and sanitation due to its antimicrobial properties.

- Oxygen Fertilizer : Enhances soil quality by releasing oxygen slowly over time .

| Application | Industry Impact | Reference |

|---|---|---|

| Bleaching | Widely used in paper and pulp industries | |

| Disinfection | Effective antimicrobial agent in food processing |

Case Study 1: Biomedical Use

A recent study explored the use of this compound nanoparticles in photodynamic therapy for cancer treatment. The results indicated that the controlled release of oxygen significantly improved therapeutic outcomes compared to conventional methods .

Case Study 2: Environmental Remediation

In a practical application aimed at controlling harmful algal blooms, researchers applied this compound to a localized water body. The treatment resulted in a marked reduction in cyanobacterial populations within weeks, demonstrating its effectiveness as an eco-friendly solution .

作用机制

Calcium peroxide exerts its effects through the release of oxygen and hydrogen peroxide. The oxygen release helps in oxygenating environments, while hydrogen peroxide acts as a disinfectant and oxidizing agent. In biological systems, this compound can induce oxidative stress, leading to the death of cancer cells and bacteria .

相似化合物的比较

Calcium peroxide is similar to other alkaline earth metal peroxides such as:

Magnesium Peroxide (MgO₂): Used in environmental restoration and as an oxygen source.

Barium Peroxide (BaO₂): Employed in pyrotechnics and as a bleaching agent.

Sodium Peroxide (Na₂O₂): Utilized as a strong oxidizing agent in various chemical processes.

Uniqueness: this compound is unique due to its relatively stable nature and its ability to release oxygen slowly, making it suitable for applications requiring sustained oxygen release. Its use in agriculture for seed treatment and soil remediation highlights its versatility compared to other peroxides .

生物活性

Calcium peroxide (CaO₂) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications, wound healing, and environmental remediation. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is an inorganic compound that releases oxygen when it decomposes. This property makes it useful in various applications, including agriculture, aquaculture, and bioremediation. The compound is also being explored for its potential in medical applications due to its ability to generate reactive oxygen species (ROS), which can influence biological processes.

Antimicrobial Activity

Mechanism of Action

this compound exhibits significant antimicrobial properties, primarily due to the release of hydrogen peroxide (H₂O₂) upon decomposition. H₂O₂ is known for its ability to disrupt cellular functions in bacteria, leading to cell death. Studies have shown that this compound nanoparticles enhance the efficacy of antibiotics against biofilms formed by pathogenic bacteria such as Pseudomonas aeruginosa.

Case Study: Antibiotic Potentiation

A recent study investigated the combined effect of this compound nanoparticles and tobramycin sulfate on Pseudomonas aeruginosa biofilms. The results indicated that:

- Treatment with this compound alone increased bacterial death from 44% to 57%.

- When combined with tobramycin, the fraction of dead bacteria rose to 69%, demonstrating a synergistic effect that enhances antibiotic efficacy in clinical settings .

Wound Healing and Tissue Regeneration

This compound has been studied for its role in wound healing due to its oxygen-releasing properties. Oxygen is crucial for various cellular processes involved in tissue repair and regeneration.

Hydrogel Applications

Research has explored the use of this compound in injectable hydrogels designed for tissue engineering. These hydrogels can release H₂O₂ and calcium ions, promoting cellular attachment, migration, and differentiation of mesenchymal stem cells. The controlled release of these bioactive molecules supports healing processes and enhances antibacterial activity against both Gram-positive and Gram-negative bacteria .

Environmental Applications

This compound's ability to release oxygen has made it a candidate for environmental remediation, particularly in the treatment of contaminated groundwater.

Bioremediation Studies

Laboratory experiments have demonstrated that this compound can significantly enhance the biotransformation of contaminants such as trichloroethylene (TCE). In a study by Kao et al., this compound was used in a biobarrier system which resulted in up to 99% removal of TCE from contaminated groundwater through continuous oxygen release . The effectiveness was attributed to enhanced microbial activity facilitated by increased dissolved oxygen levels.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does calcium peroxide release oxygen in aqueous environments?

A1: In the presence of water, this compound undergoes a hydrolysis reaction, releasing oxygen and forming calcium hydroxide as a byproduct [, , ]. This oxygen release is gradual and can be modulated by factors like temperature, pH, and the presence of other materials [, ].

Q2: What are the downstream effects of this compound application in oxygen-depleted environments like sediments?

A2: The released oxygen from this compound can alleviate hypoxic conditions in sediments [, ]. This, in turn, can improve microbial activity, enhance the degradation of organic pollutants, and contribute to the overall health of the ecosystem [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula CaO2 and a molecular weight of 72.0768 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, several spectroscopic techniques are employed, including Fourier transform infrared spectroscopy (FTIR) [, , ], X-ray diffraction (XRD) [, , ], and Raman spectroscopy []. These techniques provide insights into the structural properties, presence of impurities, and crystalline nature of this compound.

Q5: How does the performance of this compound vary under different environmental conditions?

A5: The oxygen release rate of this compound is influenced by factors like temperature and pH. Higher temperatures generally lead to faster oxygen release []. Similarly, acidic conditions accelerate the hydrolysis reaction, while alkaline conditions can slow it down [, ].

Q6: Are there any strategies to improve the stability and control the release of oxygen from this compound?

A6: Yes, embedding this compound within a matrix, such as stearic acid [], polymers like polylactic acid (PLA) [], or encapsulating it within a resin matrix [] can enhance its stability and allow for controlled oxygen release.

Q7: Can this compound be used as an oxidant for degrading organic pollutants?

A7: Yes, this compound can degrade organic pollutants like ciprofloxacin [] and glyphosate [] via Fenton-like reactions. This makes it a promising candidate for wastewater treatment.

Q8: What is the role of ferrous ions (Fe2+) in this compound-mediated degradation of pollutants?

A8: Ferrous ions act as catalysts in the presence of this compound, generating highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction. These radicals are powerful oxidants that can break down organic pollutants into less harmful substances [, ].

Q9: Besides environmental remediation, what are some other applications of this compound?

A9: this compound has been explored for various applications, including:

- Agriculture: As a soil amendment to improve aeration and promote root growth, particularly in direct-seeded rice cultivation [, , ].

- Aquaculture: As a source of oxygen and for water purification by reducing chemical oxygen demand (COD) and controlling bacterial growth [].

Q10: Have computational methods been used to study this compound?

A10: While specific examples of computational studies on this compound itself are limited in the provided research, computational chemistry techniques like density functional theory (DFT) can be applied to investigate its electronic structure, bonding properties, and reactivity.

Q11: How can computational modeling contribute to understanding the applications of this compound?

A11: Computational modeling can be utilized for:

Q12: Does the physical form of this compound influence its activity?

A12: Yes, the physical form, particularly particle size, can significantly affect the reactivity and oxygen release kinetics of this compound. Nanoparticles of this compound (Starch@CPnps) have been shown to exhibit enhanced degradation efficiency for organic dyes compared to larger particles [].

Q13: What are the challenges associated with the stability of this compound?

A13: this compound is susceptible to degradation upon exposure to moisture, leading to premature oxygen release and reduced shelf life. This necessitates the development of strategies to enhance its stability [, ].

Q14: What are some common formulation approaches to improve the stability and performance of this compound?

A14: Common strategies include:

- Embedding or Encapsulation: Incorporating this compound into a protective matrix like stearic acid, polymers (e.g., PLA), or resins can shield it from moisture and control the oxygen release [, , ].

- Particle size reduction: Synthesizing this compound nanoparticles can improve its reactivity and stability due to a higher surface area to volume ratio [].

Q15: Are there any specific safety and handling considerations for this compound?

A15: Yes, this compound is a strong oxidizer and should be handled with care. It should be stored in tightly sealed containers in a cool, dry place away from combustible materials. Contact with skin, eyes, and mucous membranes should be avoided.

Q16: How is the available oxygen content in this compound determined?

A16: Several methods can be used to determine the available oxygen content:

- Titration Methods: Titrating with potassium permanganate (KMnO4) is a common method to determine the peroxide content, which directly correlates to the available oxygen [].

Q17: What happens to this compound after it releases oxygen in the environment?

A17: this compound degrades into calcium hydroxide (Ca(OH)2), a less reactive compound. The environmental impact of this byproduct is generally considered low, but excessive calcium hydroxide can alter soil pH [, ].

Q18: What is the solubility of this compound in water?

A18: this compound has limited solubility in water, but it reacts with water to release oxygen and form calcium hydroxide, which has a higher solubility.

Q19: Are there any alternatives to this compound for oxygen release applications?

A19: Yes, alternative oxygen releasing compounds include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。